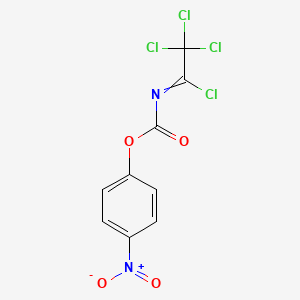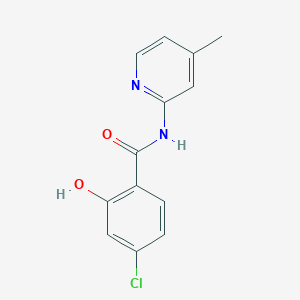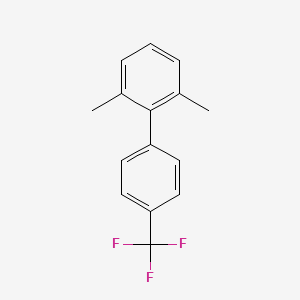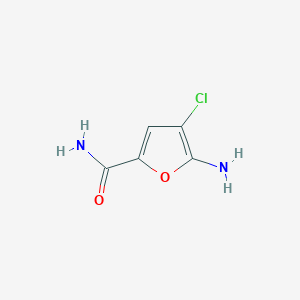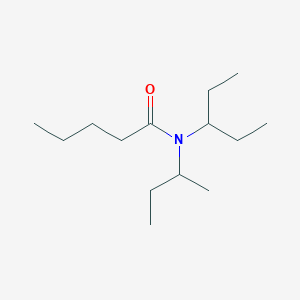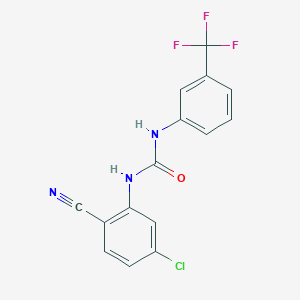
1-(3-Bromophenyl)-3-(5-chloro-2-cyanophenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Bromophenyl)-3-(5-chloro-2-cyanophenyl)urea is an organic compound that belongs to the class of ureas Ureas are characterized by the presence of a carbonyl group attached to two amine groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromophenyl)-3-(5-chloro-2-cyanophenyl)urea typically involves the reaction of 3-bromoaniline with 5-chloro-2-cyanophenyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Bromophenyl)-3-(5-chloro-2-cyanophenyl)urea can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: The urea group can be hydrolyzed to form corresponding amines and carbon dioxide.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted ureas, while oxidation and reduction can lead to different oxidation states of the compound.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 1-(3-Bromophenyl)-3-(5-chloro-2-cyanophenyl)urea would depend on its specific application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The presence of bromine, chlorine, and cyano groups can influence its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(3-Bromophenyl)-3-phenylurea
- 1-(3-Chlorophenyl)-3-(5-chloro-2-cyanophenyl)urea
- 1-(3-Bromophenyl)-3-(4-cyanophenyl)urea
Uniqueness
1-(3-Bromophenyl)-3-(5-chloro-2-cyanophenyl)urea is unique due to the specific combination of bromine, chlorine, and cyano groups, which can impart distinct chemical and biological properties compared to other similar compounds.
Propriétés
Numéro CAS |
827325-68-8 |
|---|---|
Formule moléculaire |
C15H9ClF3N3O |
Poids moléculaire |
339.70 g/mol |
Nom IUPAC |
1-(5-chloro-2-cyanophenyl)-3-[3-(trifluoromethyl)phenyl]urea |
InChI |
InChI=1S/C15H9ClF3N3O/c16-11-5-4-9(8-20)13(7-11)22-14(23)21-12-3-1-2-10(6-12)15(17,18)19/h1-7H,(H2,21,22,23) |
Clé InChI |
ICMMYKOSJRFSOR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)NC(=O)NC2=C(C=CC(=C2)Cl)C#N)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9-Oxabicyclo[3.3.1]nonane-2,6-diol, (1S,2S,5S,6S)-(9CI)](/img/structure/B14223942.png)
![4-{[4-(But-1-en-1-yl)-2,6-difluorophenyl]ethynyl}benzonitrile](/img/structure/B14223944.png)
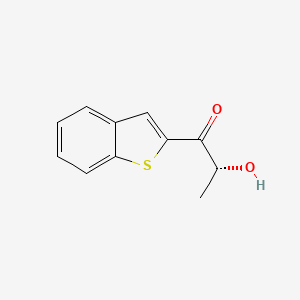
![9-(3,3-Diethoxypropyl)-9-borabicyclo[3.3.1]nonane](/img/structure/B14223952.png)
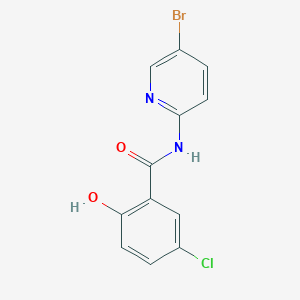
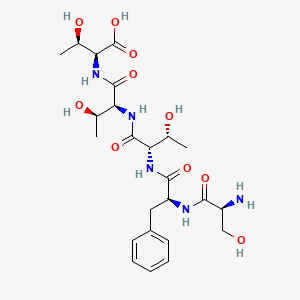
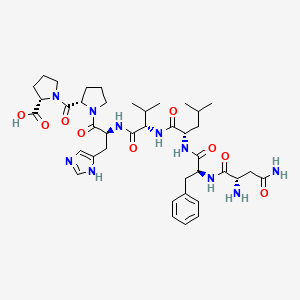
![Benzene, 1,2-bis[[2-(methylthio)phenyl]ethynyl]-](/img/structure/B14223968.png)
